molecular formula C11H13NO4 B13046564 2-Butoxy-5-nitrobenzaldehyde

2-Butoxy-5-nitrobenzaldehyde

Cat. No.: B13046564
M. Wt: 223.22 g/mol
InChI Key: IRSYSICSOSZGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzaldehyde, featuring a butoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-nitrobenzaldehyde typically involves the nitration of 2-butoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of 2-butoxybenzaldehyde, followed by nitration. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-5-nitrobenzaldehyde involves its reactivity due to the presence of both the aldehyde and nitro functional groups. The aldehyde group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Butoxy-5-nitrobenzaldehyde is unique due to the presence of both the butoxy and nitro groups, which impart distinct chemical properties. The butoxy group increases the compound’s hydrophobicity, while the nitro group enhances its reactivity in various chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-butoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

IRSYSICSOSZGGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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